molecular formula C18H14N2O5 B2790233 Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate CAS No. 477295-15-1

Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate

Cat. No.: B2790233
CAS No.: 477295-15-1
M. Wt: 338.319
InChI Key: CEVRRKKEECWCBU-UHFFFAOYSA-N
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Description

Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate is a complex organic compound known for its intricate structure and diverse applications. This compound features a benzofuran ring, which is a fused aromatic system, and is often studied for its potential in various scientific fields, including drug development and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is known for its high yield and fewer side reactions . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the proper formation of the benzofuran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and improve yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate has shown immense potential in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate exerts its effects involves its interaction with specific molecular targets. The benzofuran ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

    N-isoindoline-1,3-dione derivatives: Used in pharmaceutical synthesis and known for their diverse chemical reactivity.

Uniqueness

Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate is unique due to its specific benzofuran structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-24-18(23)11-8-6-10(7-9-11)17(22)20-14-12-4-2-3-5-13(12)25-15(14)16(19)21/h2-9H,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVRRKKEECWCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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